REACTION_CXSMILES
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[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[CH2:10]([O:12][C:13]1[C:14](=O)[C:15](=[O:20])[C:16]=1[O:17]CC)[CH3:11]>C(O)C>[O:17]=[C:16]1[C:15](=[O:20])[C:14]([NH:1][C:2]2[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=2)=[C:13]1[O:12][CH2:10][CH3:11]
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Name
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Quantity
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17.58 g
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Type
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reactant
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Smiles
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NC1=CC=C(C#N)C=C1
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Name
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Quantity
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25.31 g
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Type
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reactant
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Smiles
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C(C)OC=1C(C(C1OCC)=O)=O
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Name
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Quantity
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450 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux overnight
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Duration
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8 (± 8) h
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Type
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FILTRATION
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Details
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the resulting suspension filtered hot
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Type
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CUSTOM
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Details
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to remove a small amount of a dirty yellow solid (discarded)
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Type
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CONCENTRATION
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Details
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The filtrate was gradually concentrated
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Name
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Type
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product
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Smiles
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O=C1C(=C(C1=O)NC1=CC=C(C#N)C=C1)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |